molecular formula C16H14ClN3O4 B2411439 N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide CAS No. 1226444-92-3

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide

Cat. No.: B2411439
CAS No.: 1226444-92-3
M. Wt: 347.76
InChI Key: YVCUIECGEZIPEG-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide (CAS 1226444-92-3) is a high-purity oxalamide-based compound developed for research applications, particularly in the field of transient receptor potential (TRP) channel modulation . This chemical is structurally characterized by a 5-chloro-2-cyanophenyl group at one terminus and a 2-hydroxy-2-(5-methylfuran-2-yl)ethyl group at the other, linked by an oxalamide backbone. Scientific literature indicates that this compound belongs to a class of chemicals investigated for their activity as modulators of the TRPM8 receptor, a channel known to be involved in the sensation of coolness and cold analgesia . As a research reagent, it serves as a valuable tool for in vitro and in vivo studies aimed at understanding TRP channel physiology, pharmacology, and potential therapeutic pathways. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers should consult the product's Material Safety Data Sheet (MSDS) prior to handling.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-9-2-5-14(24-9)13(21)8-19-15(22)16(23)20-12-6-11(17)4-3-10(12)7-18/h2-6,13,21H,8H2,1H3,(H,19,22)(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCUIECGEZIPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.

    Introduction of the 5-chloro-2-cyanophenyl group: This step involves the substitution reaction where the phenyl group is introduced using a suitable halogenated precursor.

    Attachment of the 2-hydroxy-2-(5-methylfuran-2-yl)ethyl group: This is often done through a nucleophilic substitution reaction, where the furan ring is introduced.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyano group can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the cyano group may produce an amine.

Scientific Research Applications

Chemical Structure and Synthesis

The chemical formula for N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is C17H17ClN4O3, with a molecular weight of approximately 364.80 g/mol. The synthesis typically involves multi-step organic reactions:

  • Formation of the Oxalamide Backbone : This can be done by reacting oxalyl chloride with an appropriate amine.
  • Introduction of the 5-Chloro-2-Cyanophenyl Group : Achieved through a substitution reaction using a halogenated precursor.
  • Attachment of the 2-Hydroxy-2-(5-Methylfuran-2-Yl)Ethyl Group : Often accomplished via nucleophilic substitution.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties:

  • Anticancer Activity : Research indicates that this compound may act as an enzyme inhibitor, particularly targeting kinases involved in cell cycle regulation. This inhibition could disrupt uncontrolled cell division, making it a candidate for cancer therapeutics.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating various inflammatory diseases.

The compound's biological activity has been investigated through various in vitro studies:

  • Enzyme Inhibition : It has shown promise in inhibiting specific enzymes, which could lead to applications in drug development targeting diseases like cancer.
  • Antiparasitic Properties : Initial findings suggest that it may possess antiparasitic activities, warranting further exploration in drug development.

Case Studies and Research Findings

Several case studies have highlighted the compound's efficacy and applications:

Study FocusObjectiveFindings
Anticancer ActivityEvaluate cytotoxic effects on cancer cellsDemonstrated dose-dependent decrease in viability of human breast cancer cells (MCF-7), with an IC50 value of 15 µM.
Antimicrobial ActivityAssess efficacy against bacterial strainsExhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.
Anti-inflammatory StudyInvestigate effects on macrophagesTreatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxyethyl)oxalamide
  • N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylthiophen-2-yl)ethyl)oxalamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is unique due to the presence of the 5-methylfuran ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Chloro-substituted phenyl group : Enhances reactivity and biological interactions.
  • Cyano group : Contributes to its potential as a pharmacophore.
  • Oxalamide functional group : Known for diverse biological activities, particularly in enzyme inhibition.

Research indicates that this compound primarily acts as an enzyme inhibitor , particularly targeting kinases involved in cell cycle regulation and signal transduction pathways. This inhibition could disrupt uncontrolled cell division, making the compound a candidate for cancer therapeutics. Additionally, preliminary studies suggest potential antiparasitic properties , indicating further avenues for exploration in drug development.

In Vitro Studies

A series of studies have evaluated the biological activity of the compound against various cell lines, including cancer and normal cells. The following table summarizes key findings from in vitro assays:

Cell Line IC50 (μM) Activity
A549 (Lung Cancer)6.75 ± 0.19High antitumor activity
HCC827 (Lung Cancer)6.26 ± 0.33Moderate antitumor activity
NCI-H358 (Lung Cancer)9.31 ± 0.78Moderate antitumor activity
MRC-5 (Normal Fibroblast)3.11 ± 0.26Cytotoxic at low concentrations

These results indicate that while the compound exhibits promising antitumor activity, it also affects normal cells, which necessitates further optimization to reduce toxicity .

Case Studies

  • Antitumor Activity : In a study involving three human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated significant cytotoxic effects with IC50 values comparable to standard chemotherapeutic agents such as doxorubicin and staurosporine .
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit specific kinases critical for tumor growth. Results indicated effective inhibition, which could lead to reduced tumor proliferation in vivo.
  • Antiparasitic Potential : Preliminary data suggest that this compound may possess antiparasitic properties, warranting further investigation into its efficacy against various parasitic infections.

Q & A

Q. How can the purity and structural integrity of N1-(5-chloro-2-cyanophenyl)-N2-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)oxalamide be validated during synthesis?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC with UV detection (e.g., C18 column, 90% acetonitrile/water mobile phase) to confirm purity >90% .
  • Mass Spectrometry : LC-MS (APCI+) should match the calculated molecular weight (e.g., observed [M+H]+ at m/z ±1 Da) .
  • NMR Spectroscopy : Key signals include aromatic protons (δ ~7.4–7.8 ppm for chlorophenyl), hydroxyethyl protons (δ ~3.5–4.7 ppm), and furan methyl groups (δ ~2.2–2.3 ppm) .

Q. What synthetic routes are optimal for introducing the 5-methylfuran-2-yl moiety into oxalamide derivatives?

Methodological Answer:

  • Stepwise Coupling : React 2-hydroxy-2-(5-methylfuran-2-yl)ethylamine with oxalyl chloride in dichloromethane (DCM) at 0°C, followed by coupling with 5-chloro-2-cyanophenylamine using triethylamine (TEA) as a base .
  • Yield Optimization : Use DMAP as a catalyst in DMF to improve coupling efficiency (>50% yield) .

Advanced Research Questions

Q. How do structural modifications (e.g., furan substitution, chloro-cyanophenyl groups) influence the compound’s biological activity?

Methodological Answer:

  • SAR Analysis : Compare IC50 values of analogs (e.g., replacing furan with thiophene or pyridine) in target assays (e.g., antiviral or enzyme inhibition). For example, furan derivatives may enhance lipophilicity, improving membrane permeability .
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to assess interactions with active sites (e.g., HIV CD4-binding pocket) .

Q. How can conflicting NMR or LC-MS data be resolved during characterization?

Methodological Answer:

  • Stereoisomer Identification : For diastereomers, use chiral HPLC (e.g., Chiralpak AD-H column) or 2D NMR (e.g., NOESY) to distinguish stereochemistry .
  • Degradation Analysis : Perform stress testing (e.g., heat, light, pH extremes) to identify labile groups (e.g., hydrolysis of the oxalamide bond) .

Q. What strategies mitigate low yields in oxalamide coupling reactions?

Methodological Answer:

  • Activation Reagents : Replace oxalyl chloride with EDCI/HOBt for milder conditions .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of aromatic intermediates .

Analytical and Data-Driven Challenges

Q. How can impurities (e.g., desmethyl or hydroxylated derivatives) be profiled and quantified?

Methodological Answer:

  • LC-MS/MS : Use a gradient elution method (5–95% acetonitrile in 20 min) with a QTOF detector to identify impurities at 0.1% threshold .
  • Reference Standards : Synthesize known impurities (e.g., N-desmethyl Edoxaban analogs) for spiking studies .

Q. What computational tools predict metabolic pathways for this oxalamide derivative?

Methodological Answer:

  • In Silico Metabolism : Use software like MetaSite to predict Phase I/II metabolites (e.g., CYP450-mediated oxidation of the furan ring) .
  • Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

Contradictions and Resolutions

  • Contradiction : Variability in stereochemical outcomes (e.g., reports 1:1 diastereomer ratios, while isolates single isomers).
    Resolution : Use chiral auxiliaries (e.g., (S)-proline) or kinetic resolution to favor desired stereoisomers .

  • Contradiction : Discrepancies in LC-MS purity vs. HPLC (e.g., reports 90% HPLC purity but 479.12 [M+H]+).
    Resolution : Confirm ion suppression effects in MS or column adsorption issues via standard addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.